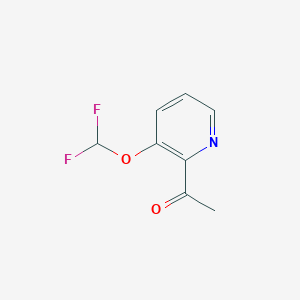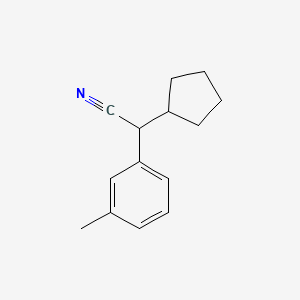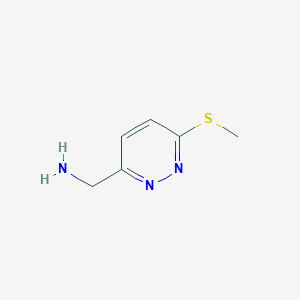
(6-(Methylthio)pyridazin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Methylthio)pyridazin-3-yl)methanamine: is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a methylthio group at position 6 and a methanamine group at position 3 makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methylthio)pyridazin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors such as hydrazine and diketones.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Methanamine Group: The methanamine group is introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (6-(Methylthio)pyridazin-3-yl)methanamine can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Substituted pyridazine derivatives with different functional groups.
Applications De Recherche Scientifique
(6-(Methylthio)pyridazin-3-yl)methanamine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-(Methylthio)pyridazin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the methylthio and methanamine groups allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methylpyridazin-3-yl)methanamine: Lacks the methylthio group, which may result in different chemical and biological properties.
(6-(Ethylthio)pyridazin-3-yl)methanamine: Contains an ethylthio group instead of a methylthio group, which may affect its reactivity and interactions.
(6-(Methylthio)pyridazin-3-yl)ethanamine: Has an ethanamine group instead of a methanamine group, potentially altering its biological activity.
Uniqueness: : The presence of both the methylthio and methanamine groups in (6-(Methylthio)pyridazin-3-yl)methanamine provides a unique combination of properties that can be exploited for specific applications. The methylthio group can enhance lipophilicity and membrane permeability, while the methanamine group can facilitate interactions with biological targets.
Propriétés
Formule moléculaire |
C6H9N3S |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
(6-methylsulfanylpyridazin-3-yl)methanamine |
InChI |
InChI=1S/C6H9N3S/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4,7H2,1H3 |
Clé InChI |
SXCPUSNDMPZEAG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


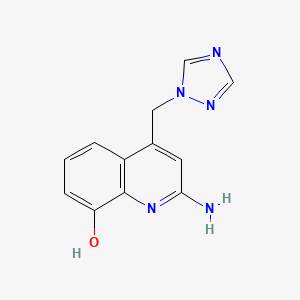
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)
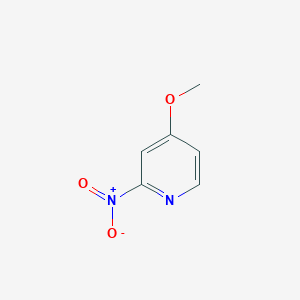

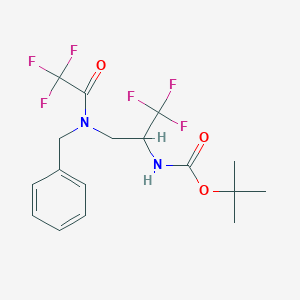
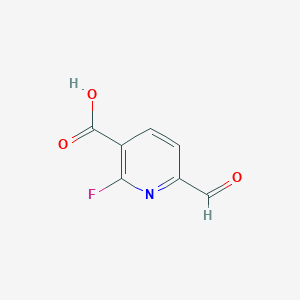

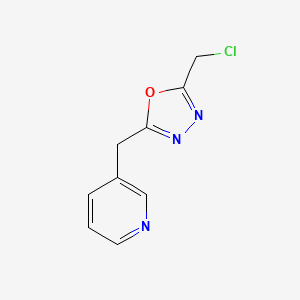
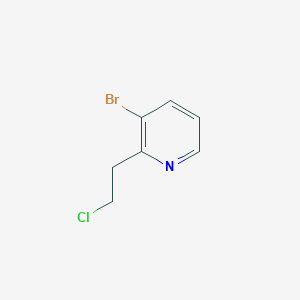


![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)
